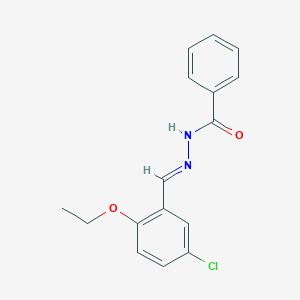![molecular formula C16H16N4O5S B298272 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B298272.png)
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate involves the inhibition of various signaling pathways in cancer cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the production of various inflammatory mediators, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is its potent anticancer activity. It has been found to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of more effective delivery methods for this compound could improve its therapeutic potential.
Conclusion
In conclusion, 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate is a promising compound with potential in various scientific research applications. Its potent anticancer and anti-inflammatory activity make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the mechanism of action and potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate involves the reaction of 2-methoxy-4-formylphenyl methyl carbonate with pyrimidine-2-thiol and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the final product.
Aplicaciones Científicas De Investigación
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate |
|---|---|
Fórmula molecular |
C16H16N4O5S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H16N4O5S/c1-23-13-8-11(4-5-12(13)25-16(22)24-2)9-19-20-14(21)10-26-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,21)/b19-9+ |
Clave InChI |
FCHCLIHJATZXLR-DJKKODMXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)OC(=O)OC |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)
![methyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298199.png)
![Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B298204.png)

![N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-4-bromobenzohydrazide](/img/structure/B298206.png)
![N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B298207.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclohexylglycinamide](/img/structure/B298208.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298210.png)
![2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide](/img/structure/B298211.png)